(S)-3-(4-fluorobenzyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(3S)-3-[(4-fluorophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m0/s1 |
InChI Key |
UIZCYZPPCHSWPW-NSHDSACASA-N |
Isomeric SMILES |
C1COC[C@@H](N1)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1COCC(N1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for S 3 4 Fluorobenzyl Morpholine
Asymmetric Synthesis Approaches to the Morpholine (B109124) Core
Asymmetric synthesis provides a direct route to enantiomerically enriched (S)-3-(4-fluorobenzyl)morpholine, avoiding the need for resolving a racemic mixture. Key strategies include stereoselective cyclization, the use of chiral auxiliaries, and enantioselective catalysis.
Stereoselective Cyclization Reactions
Stereoselective cyclization reactions are a cornerstone in the synthesis of chiral morpholines. These methods often involve the formation of the heterocyclic ring from a chiral acyclic precursor, where the stereochemistry is already established.
One notable approach begins with commercially available chiral starting materials like (R)- or (S)-epichlorohydrin. For the synthesis of this compound, (R)-epichlorohydrin is reacted with 4-fluorobenzylamine (B26447). clockss.org This reaction typically proceeds via an attack of the amine on the terminal carbon of the epoxide, preserving the stereocenter. The resulting amino alcohol intermediate can then be cyclized to form the morpholine ring. clockss.org It has been noted that racemization can occur during ring closure, highlighting the importance of carefully chosen reaction conditions to maintain stereochemical integrity. clockss.org
Another strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives. This method allows for the concise asymmetric synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohol precursors. nih.gov While not a direct synthesis of the target compound, this modular approach demonstrates the potential for creating a variety of substituted morpholines with high stereocontrol. nih.gov
Chiral Auxiliary and Ligand-Mediated Syntheses
The use of chiral auxiliaries is a classical yet effective method for introducing stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
In the context of morpholine synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of one enantiomer over the other during the key bond-forming steps. After the desired stereochemistry is set, the auxiliary is removed. While specific examples for this compound are not detailed in the provided results, the principle is widely applied in asymmetric synthesis. youtube.com
Ligand-mediated syntheses often involve the use of chiral ligands in conjunction with a metal catalyst to induce enantioselectivity. These ligands create a chiral environment around the metal center, influencing the approach of the substrate and leading to the preferential formation of one enantiomer. For instance, the synthesis of chiral 2-substituted morpholines has been achieved with high enantioselectivity using a bisphosphine-rhodium catalyst with a large bite angle. nih.govrsc.org
Enantioselective Catalysis in Key Steps
Enantioselective catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of the desired enantiomer. mdpi.com Key reactions such as hydrogenation and Grignard additions can be rendered enantioselective through the use of chiral catalysts.
Chiral Hydrogenation: Asymmetric hydrogenation is a powerful tool for establishing stereocenters. nih.gov For example, the asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine–rhodium complex has been shown to produce 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org While this example focuses on 2-substituted morpholines, the principle can be extended to the synthesis of 3-substituted morpholines. A tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation has been reported for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org
Grignard Additions: Enantioselective Grignard additions to an appropriate electrophile can also be a key step in establishing the stereocenter of this compound. This would typically involve the addition of a 4-fluorobenzyl Grignard reagent to a chiral electrophile containing the morpholine precursor framework, or the addition of a different Grignard reagent to an electrophile already containing the 4-fluorobenzyl group, in the presence of a chiral catalyst or ligand.
Resolution Techniques for Enantiomeric Purity
When a synthetic route produces a racemic mixture of (S)- and (R)-3-(4-fluorobenzyl)morpholine, resolution techniques are employed to separate the enantiomers and obtain the desired (S)-enantiomer in high purity.
Diastereomeric Salt Crystallization for Enantiomer Separation
Diastereomeric salt crystallization is a widely used and effective method for resolving racemic mixtures of chiral amines. aiche.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts.
These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. aiche.orgdntb.gov.ua Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine. The selection of the appropriate resolving agent and crystallization solvent is crucial for the success of this method and often requires empirical screening. aiche.org
| Technique | Description | Key Considerations |
| Diastereomeric Salt Crystallization | Reaction of a racemic amine with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization. aiche.org | Choice of resolving agent and solvent, crystallization conditions (temperature, concentration). aiche.org |
Crystallization-Induced Asymmetric Transformation Processes
Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer. researchgate.net This process combines the resolution of a racemate with in-situ racemization of the unwanted enantiomer in solution. researchgate.net
For this method to be effective, the enantiomers must be able to interconvert under the crystallization conditions. As one diastereomer crystallizes out of solution, the equilibrium of the remaining dissolved diastereomers is disturbed. The unwanted diastereomer then epimerizes in solution to re-establish the equilibrium, leading to further crystallization of the desired diastereomer. researchgate.net This dynamic process can continue until, in an ideal scenario, the entire mixture is converted into the desired solid diastereomer. researchgate.net
| Process | Principle | Potential Outcome |
| Crystallization-Induced Asymmetric Transformation (CIAT) | Combines crystallization of a desired diastereomer with in-situ racemization of the other diastereomer in solution. researchgate.net | Quantitative yield of a single enantiomer from a racemic mixture. researchgate.netresearchgate.net |
Chromatographic Enantioseparation Methodologies
The resolution of racemic mixtures is a critical step in obtaining enantiomerically pure compounds. For this compound, high-performance liquid chromatography (HPLC) has proven to be an effective method for enantioseparation. clockss.orgmdpi.com
A notable method involves the use of a chiral stationary phase (CSP). clockss.org Specifically, the CROWNPAK CR (+) column, which is based on a chiral crown ether, has been successfully utilized. clockss.org The enantiomeric excess of (S)-(-)-3-(4-fluorobenzyl)morpholine and its (R)-(+)-enantiomer was determined to be greater than 98% using this technique. clockss.org The separation is achieved using an eluent system of perchloric acid (pH 1.5) and methanol (B129727) in a 95:5 ratio, with a flow rate of 0.5 ml/min and detection at 220 nm. clockss.org Under these conditions, at a column temperature of 10°C, the retention times for (S)-(-)-3 and (R)-(+)-3 were 23.6 minutes and 27.0 minutes, respectively. clockss.org
The choice of CSP and mobile phase is crucial for achieving optimal separation. mdpi.commdpi.com Polysaccharide-based CSPs are widely used for the enantioseparation of various pharmaceuticals. mdpi.com For compounds containing amino groups, basic additives are often included in the mobile phase to reduce non-specific interactions with the stationary phase, thereby enhancing enantioselectivity. fagg.be Conversely, acidic additives can protonate amino functions, improving interactions with the chiral selector. fagg.be
Interactive Data Table: HPLC Enantioseparation Parameters
| Parameter | Value |
| Column | CROWNPAK CR (+) (Daicel, Japan) |
| Dimensions | 4.60 x 150 mm |
| Eluent | HClO4 (pH 1.5) / MeOH = 95/5 |
| Flow Rate | 0.5 ml/min |
| Column Temperature | 10°C |
| Detection Wavelength | 220 nm |
| Retention Time (S)-(-)-3 | 23.6 min |
| Retention Time (R)-(+)-3 | 27.0 min |
| Enantiomeric Excess (ee) | >98% |
Development of Multi-Step Synthetic Routes
The synthesis of this compound is typically achieved through multi-step reaction sequences. savemyexams.comlibretexts.org These routes often involve the careful construction of the morpholine ring and the introduction of the chiral center. savemyexams.com
A practical asymmetric synthesis starts from commercially available (R)- or (S)-epichlorohydrin. clockss.org The reaction of (R)-epichlorohydrin with 4-fluorobenzylamine in a hydrocarbon solvent like n-hexane yields (R)-1-chloro-3-(4-fluorobenzylamino)-2-propanol with high enantiomeric purity. clockss.org This intermediate is then acylated with bromoacetyl bromide, and subsequent ring closure under basic conditions affords the corresponding 2-oxomorpholine. clockss.org Finally, reduction of the oxomorpholine with a reducing agent such as borane-THF complex yields the target this compound. clockss.org
Optimization of Reaction Conditions and Process Robustness
The efficiency of a multi-step synthesis is highly dependent on the optimization of each reaction step. researchgate.netresearchgate.net Key parameters that are often optimized include solvent, temperature, and catalyst loading. researchgate.net
In the synthesis of the intermediate (R)-1-chloro-3-(4-fluorobenzylamino)-2-propanol, the choice of solvent was found to be critical. clockss.org While solvents like methanol, chloroform, and THF resulted in unsatisfactory yields (30-40%), using n-hexane as the solvent significantly improved the yield. clockss.org
For the cyclization step to form the oxomorpholine ring, a one-pot approach was developed to improve efficiency. clockss.org Instead of isolating the intermediate bromoacetamide, the reaction of (R)-1-chloro-3-(4-fluorobenzylamino)-2-propanol with bromoacetyl bromide was followed by direct treatment with a 30% sodium hydroxide (B78521) solution, leading to the formation of (R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine in an 86% yield. clockss.org
Investigation of Intermediates and Reaction Pathways
Understanding the reaction pathway and the stability of intermediates is crucial for developing a robust synthetic process. clockss.orgsavemyexams.com The synthesis of this compound proceeds through several key intermediates.
An initial approach involving the reaction of epichlorohydrin (B41342) with 2-(4-fluorobenzylamino)ethanol followed by cyclization of the intermediate diol with concentrated sulfuric acid was found to be unsuitable for stereospecific synthesis due to racemization during the ring closure. clockss.org
A more successful pathway involves the following key intermediates:
(R)-1-chloro-3-(4-fluorobenzylamino)-2-propanol : Formed from the reaction of (R)-epichlorohydrin and 4-fluorobenzylamine. clockss.org
(R)-1-[N-bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol : The bromoacetamide intermediate formed after acylation. clockss.org
(R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine : The cyclic oxomorpholine formed after intramolecular cyclization. clockss.org
(R)-(-)-2-chloromethyl-4-(4-fluorobenzyl)morpholine : Obtained after reduction of the oxomorpholine. clockss.org
Potassium phthalimide (B116566) displacement intermediate : The displacement of the chloro group is a key step to introduce the amino functionality. clockss.org
(S)-(-)-3-(4-fluorobenzyl)morpholine : The final product is obtained after hydrazine (B178648) treatment to remove the phthalimide protecting group. clockss.org
This pathway ensures the retention of the stereochemistry from the starting epichlorohydrin, leading to the desired (S)-enantiomer with high enantiomeric purity. clockss.org
Novel Synthetic Approaches and Innovations
Continuous efforts are being made to develop more efficient and environmentally friendly synthetic routes. nih.govrsc.org
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. sioc-journal.cnrsc.orgjyu.fi
Implementation of Green Chemistry Principles in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgyoutube.comugm.ac.id In the context of synthesizing this compound, several aspects can be considered for a greener approach.
The choice of solvents is a primary consideration. youtube.com The initial synthesis used solvents like chloroform, which are now recognized as environmentally harmful. clockss.org The shift to less toxic solvents like n-hexane is a step towards a greener process. clockss.org Ideally, solvent-free reactions are the most environmentally benign option. ugm.ac.id
The use of efficient catalysts and reagents that can be used in smaller quantities and are recyclable is another key principle. researchgate.net While the described synthesis uses stoichiometric reagents like bromoacetyl bromide and borane, future innovations could focus on catalytic approaches.
Furthermore, minimizing waste by improving reaction yields and developing one-pot sequences, as demonstrated in the synthesis, directly aligns with the principles of green chemistry by reducing the number of work-up and purification steps. clockss.orgugm.ac.id
Stereochemical Investigations of S 3 4 Fluorobenzyl Morpholine
Methodologies for Chiral Purity Determination
Ensuring the enantiomeric purity of a chiral compound is paramount. Various analytical techniques are employed to determine the enantiomeric excess (ee) of (S)-3-(4-fluorobenzyl)morpholine.
Advanced Spectroscopic Techniques for Enantiomeric Excess Determination
Spectroscopic methods offer powerful tools for determining enantiomeric excess. While standard techniques like NMR can be used with chiral derivatizing agents, more advanced methods provide direct or enhanced discrimination of enantiomers. Techniques like molecular rotational resonance (MRR) spectroscopy, for instance, can be used for rapid ee determination, sometimes requiring only a few milligrams of sample and analysis times of 10-15 minutes. nih.gov For some classes of compounds, exciton-coupled circular dichroism (ECCD) has been successfully used to determine the ee of unknown samples with a high degree of accuracy. nih.gov Although direct application to this compound is not detailed in the provided results, these advanced spectroscopic techniques represent potential methodologies for its chiral purity analysis.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. gcms.cz Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to ascertain the enantiomeric excess of chiral compounds. nih.gov
Chiral HPLC: This technique is frequently used to test raw materials for their chiral purity and to monitor the enantiomeric excess during a chemical reaction. youtube.com For morpholine (B109124) derivatives, reversed-phase HPLC methods have been developed. For example, the analysis of 4-phenylmorpholine (B1362484) can be achieved using a mobile phase of acetonitrile (B52724), water, and an acid modifier on a suitable stationary phase. sielc.com For non-chromophoric amines, pre-column derivatization with a reagent like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) can be employed to facilitate UV or fluorescence detection. orientjchem.org Polysaccharide-based chiral stationary phases are particularly popular due to their broad chiral recognition capabilities and suitability for various separation modes. youtube.com
Chiral GC: Gas chromatography, especially with capillary columns containing derivatized cyclodextrins, is another effective method for enantiomeric separation. gcms.cz While direct GC analysis of this compound would depend on its volatility and thermal stability, derivatization can be employed to enhance its suitability for GC analysis. science.gov
The selection between HPLC and GC often depends on the compound's properties and the specific requirements of the analysis. nih.gov A summary of typical chromatographic conditions is presented below.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Mixture of solvents like methanol (B129727), ethanol, and an amine modifier orientjchem.org | UV, Fluorescence orientjchem.org | Enantiomeric purity of key intermediates orientjchem.org |
| Chiral GC | Derivatized Cyclodextrin | Inert gas (e.g., Helium) nih.gov | Mass Spectrometry (MS) nih.gov | Separation of volatile chiral compounds gcms.cz |
Absolute Configuration Assignment
Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is crucial. The (R) and (S) nomenclature is used to describe the configuration of a stereocenter. libretexts.orgyoutube.com
X-ray Crystallography Studies for Stereochemical Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. yale.edunih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. yale.eduyoutube.com The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise arrangement of atoms. youtube.com For morpholine derivatives, single-crystal X-ray diffraction analysis has been used to unambiguously assign their structures. mdpi.com The ability to obtain a suitable crystal of this compound or a derivative is a prerequisite for this analysis. yale.edu This method provides incontrovertible proof of the stereochemistry. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Discrimination
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org Enantiomers produce mirror-image CD spectra, making this technique highly effective for chiral discrimination. nih.gov The sign and magnitude of the CD signal can be related to the absolute configuration of the molecule, often aided by computational modeling. nih.gov Exciton-coupled circular dichroism (ECCD) is a powerful variant of this technique where the interaction between chromophores within a molecule or a complex gives rise to characteristic CD signals that can be used to determine absolute configuration. nih.gov
Stereochemical Control and Derivatization Strategies
The synthesis of a single enantiomer like this compound requires precise stereochemical control. This is often achieved through asymmetric synthesis, which may involve the use of chiral auxiliaries, catalysts, or starting materials. google.com
Derivatization plays a dual role in stereochemical investigations. It can be used to facilitate analysis by chromatography or spectroscopy and also to aid in the determination of absolute configuration. Chiral derivatizing agents (CDAs) react with the enantiomers to form diastereomers, which have different physical properties and can be more easily separated and analyzed. nih.gov For example, amines can be derivatized using reagents like phenyl isothiocyanate (PITC) before chiral HPLC analysis. science.gov The choice of derivatizing agent is crucial and depends on the functional groups present in the molecule and the analytical technique to be used. greyhoundchrom.com
Studies on Retention and Inversion Mechanisms
The stereochemical stability of chiral centers is a critical aspect of medicinal chemistry and drug development, as the inversion of a stereocenter can lead to significant changes in pharmacological activity. In the context of this compound, the chiral center at the C3 position of the morpholine ring is of primary interest. The potential for retention or inversion of this stereocenter is largely dictated by the conformational flexibility of the morpholine ring and the chemical environment to which the molecule is exposed.
The morpholine ring typically adopts a chair conformation, which is more stable than the boat conformation. In a substituted morpholine like this compound, the bulky 4-fluorobenzyl group at the C3 position will preferentially occupy the equatorial position to minimize steric hindrance. This conformational preference is a key factor in maintaining the stereochemical integrity of the molecule.
However, under certain conditions, inversion of the stereocenter can occur through a process known as epimerization. Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. For a compound like this compound, this would involve the conversion of the (S)-enantiomer to the (R)-enantiomer, leading to a mixture of diastereomers if other stereocenters are present, or a racemic mixture if the C3 position is the only chiral center.
Recent studies on the epimerization of substituted morpholines have provided valuable insights into the mechanisms that can lead to stereochemical inversion. For instance, visible light-mediated photoredox catalysis has been shown to induce diastereoselective epimerization in morpholine derivatives. nih.gov This process often involves the use of a photosensitizer and a hydrogen atom transfer (HAT) agent. nih.gov
In a relevant study, various 2,5- and 2,3-substituted morpholines were subjected to epimerization conditions. nih.gov The results demonstrated that the thermodynamically more stable diastereomer is typically favored. nih.gov For example, a syn-substituted morpholine could be converted to the more stable anti-isomer with high diastereoselectivity. nih.gov The efficiency and selectivity of these reactions are influenced by factors such as the nature of the substituents, the solvent, and the HAT mediator used. nih.gov
While direct studies on the retention and inversion of this compound are not extensively reported in the literature, the principles observed in the epimerization of other substituted morpholines can be applied. The stability of the C3 stereocenter in this compound would be expected to be high under normal physiological conditions. However, exposure to conditions that can facilitate the formation of a radical or an otherwise reactive intermediate at the C3 position could potentially lead to inversion.
The following table, adapted from a study on the epimerization of related morpholine derivatives, illustrates the conditions under which such inversions can occur and the resulting diastereomeric ratios. This provides a model for understanding the potential for stereochemical lability in this class of compounds.
| Entry | Substrate (syn-isomer) | HAT Mediator | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | 2,5-diphenylmorpholine | PhSH | MeOH | 24 | 95 | >95:5 |
| 2 | 2-tert-butyl-5-phenylmorpholine | CySH | MeOH | 48 | 88 | 92:8 |
| 3 | 2-methyl-3-phenylmorpholine | CySH | MeCN | 70 | 75 | 85:15 |
This table is a representative example based on data from studies on related morpholine derivatives to illustrate the concept of epimerization and is not data from direct experiments on this compound. nih.gov
Role of S 3 4 Fluorobenzyl Morpholine As a Synthetic Intermediate and Chiral Building Block
Precursor in the Synthesis of Complex Organic Molecules
The utility of (S)-3-(4-fluorobenzyl)morpholine as a precursor is rooted in the broader importance of chiral morpholine (B109124) derivatives in the synthesis of biologically significant compounds. banglajol.info The morpholine moiety is a common feature in numerous approved and investigational drugs, where it can modulate properties such as solubility, metabolic stability, and receptor binding affinity. researchgate.nete3s-conferences.org While specific examples detailing the direct use of this compound as a precursor for named complex molecules are not extensively documented in the provided search results, the general principles of utilizing chiral morpholines as key intermediates are well-established. These intermediates are often employed in multi-step synthetic sequences to introduce the morpholine core into a larger molecular framework. researchgate.netresearchgate.net
Several synthetic strategies have been developed for the incorporation of chiral morpholine moieties into more complex structures. These methods often rely on the reactivity of the secondary amine within the morpholine ring. Common strategies include:
N-Alkylation and N-Arylation: The nitrogen atom of the morpholine can readily undergo nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides, aryl halides, and sulfonyl chlorides. This allows for the straightforward attachment of the morpholine unit to a larger molecular scaffold.
Reductive Amination: The morpholine nitrogen can react with aldehydes and ketones in the presence of a reducing agent to form new carbon-nitrogen bonds. This is a powerful method for introducing the morpholine moiety into molecules containing carbonyl groups.
Amide Bond Formation: The secondary amine can be acylated with carboxylic acids or their derivatives to form amide linkages. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Buchwald-Hartwig amination, enable the coupling of the morpholine nitrogen with aryl and heteroaryl halides, providing access to a wide range of complex aromatic compounds.
These strategies, while general for morpholines, are directly applicable to this compound, allowing for its stereospecific incorporation into diverse molecular architectures. The synthesis of versatile enantiopure morpholine fragments often starts from readily available chiral pool starting materials, ensuring the stereochemical integrity of the final product. thieme-connect.com
The enantiomeric purity of a chiral building block like this compound is of paramount importance in the synthesis of stereochemically defined target molecules. The use of an enantiomerically pure starting material ensures that the subsequent reactions proceed with a high degree of stereocontrol, leading to the desired stereoisomer of the final product. nih.gov
The biological activity of chiral molecules is often highly dependent on their absolute configuration. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. Therefore, the synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development. nih.gov
The impact of enantiomeric purity can be observed in various aspects of a multi-step synthesis:
Diastereomeric Interactions: When a chiral molecule reacts with another chiral reagent or is influenced by a chiral catalyst, diastereomeric transition states are formed. The energy difference between these transition states determines the stereoselectivity of the reaction. High enantiomeric purity of the starting material is crucial for achieving high diastereoselectivity in subsequent steps.
Crystallization and Purification: The physical properties of enantiomers are identical, making their separation difficult. However, diastereomers have different physical properties, which can facilitate their separation by techniques such as crystallization or chromatography. If a reaction produces a mixture of diastereomers due to the use of an enantiomerically impure starting material, the purification of the desired product can be challenging.
| Parameter | Impact of High Enantiomeric Purity | Consequence of Low Enantiomeric Purity |
| Stereocontrol | High diastereoselectivity in subsequent reactions | Formation of difficult-to-separate diastereomeric mixtures |
| Purification | Simplified purification of the desired stereoisomer | Complex and costly separation processes |
| Biological Activity | Potent and selective therapeutic effect | Reduced efficacy and potential for off-target effects |
Chiral Building Block in Asymmetric Synthesis Applications
This compound serves as a valuable chiral building block in asymmetric synthesis, a field focused on the selective synthesis of a specific stereoisomer. nih.govmdpi.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product.
The use of chiral building blocks is a fundamental strategy in asymmetric synthesis, offering a reliable way to introduce stereocenters into a molecule. youtube.com The morpholine scaffold itself is a key component in many bioactive molecules, and the presence of a stereocenter at the 3-position, as in this compound, provides a handle for controlling the three-dimensional arrangement of atoms in the target molecule.
A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. The stereochemical outcome is therefore dependent on the stereochemistry of the reactant. When an enantiomerically pure building block like this compound is used in a stereospecific reaction, the stereochemistry of the product is directly determined by the (S)-configuration of the starting material.
For instance, in a nucleophilic substitution reaction where the chiral center is directly involved, the reaction may proceed with either inversion or retention of configuration, but in a predictable manner. This allows for the synthesis of a specific stereoisomer of the product. While specific examples of stereospecific reactions involving this compound were not detailed in the provided search results, the principle remains a cornerstone of asymmetric synthesis. documentsdelivered.com
Chiral morpholine derivatives have been utilized in the design of chiral ligands for asymmetric catalysis. nih.govresearchgate.net These ligands can coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a chemical reaction. The stereogenic center on the morpholine ring can create a chiral environment around the metal, influencing the approach of the substrate and leading to the preferential formation of one enantiomer of the product.
While the direct application of this compound in ligand design is not explicitly detailed in the provided search results, its structural features make it a potential candidate for such applications. The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for a metal, and the chiral center can impart the necessary asymmetry for enantioselective catalysis. The development of novel chiral ligands is an active area of research aimed at discovering new and more efficient asymmetric transformations.
Intermediacy in Multi-Step Chemical Transformations
This compound is a key intermediate in various multi-step chemical transformations, particularly in the synthesis of pharmaceutical compounds. researchgate.netbanglajol.inforesearchgate.net Its role as an intermediate allows for the introduction of the chiral morpholine moiety at a specific stage of a synthetic sequence. The development of scalable synthetic routes is crucial for the practical application of such intermediates in the pharmaceutical industry. researchgate.net
Reaction Mechanism Studies Involving the Compound or its Derivatives
This process typically begins with an ether-containing aminoalkyne substrate. A catalyst, for instance, a bis(amidate)bis(amido)Ti complex, facilitates an intramolecular hydroamination. This step results in the formation of a cyclic imine intermediate.
The crucial step for establishing the stereochemistry at the C-3 position is the subsequent asymmetric transfer hydrogenation of this cyclic imine. This reduction is often catalyzed by a chiral ruthenium complex, such as RuCl(S,S)-Ts-DPEN. Mechanistic proposals for similar systems suggest that the high enantioselectivity of this step is governed by specific interactions between the substrate and the catalyst. It is hypothesized that hydrogen-bonding interactions between the oxygen atom in the backbone of the morpholine precursor and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are critical for achieving high enantiomeric excess (ee). This interaction helps to lock the substrate in a specific orientation relative to the catalyst's active site, favoring the transfer of a hydride from the catalyst to one face of the imine, thus leading to the desired (S)-enantiomer.
Kinetic Investigations of Reaction Steps and Impurity Formation
Detailed kinetic investigations specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, kinetic studies of the key reaction type, the asymmetric transfer hydrogenation of imines, provide valuable insights into the reaction dynamics and factors influencing the rate and efficiency of the synthesis.
Kinetic studies on the asymmetric transfer hydrogenation of imines catalyzed by rhodium-diamine complexes using formic acid as the hydrogen source have revealed complex concentration dependencies. The reaction rates are influenced by the concentrations of the substrate (imine), the catalyst, and the hydrogen donor. In some cases, anomalous concentration dependencies are observed, which can be attributed to the participation of both reactants and products in the formation of formate (B1220265) salts. The resting state of the catalyst is often proposed to be the metal-hydride species. The role of a base, such as triethylamine, is often to meter the hydrogen donor into the catalytic cycle, thereby controlling the reaction rate. Achieving high productivity in these reactions can often be accomplished through the slow addition of the hydrogen donor.
Impurity Formation:
Impurities in the synthesis of chiral morpholines can arise from several sources, including side reactions and incomplete conversions. In the context of a reductive amination approach for synthesizing this compound, potential impurities could include:
Over-reduction products: If the reaction conditions are not carefully controlled, the aromatic fluorine substituent could potentially be reduced, although this is generally less likely under typical transfer hydrogenation conditions.
Enantiomeric impurity: The presence of the (R)-enantiomer is a critical impurity that needs to be controlled. The level of this impurity is directly related to the enantioselectivity of the asymmetric reduction step.
Unreacted intermediates: Incomplete reaction could lead to the presence of the cyclic imine intermediate in the final product.
Side products from the catalyst: In palladium-catalyzed syntheses of similar morpholine structures, side products resulting from sequential N-arylation and Heck arylation of the substrate have been observed. nih.gov
The formation of these impurities is highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. Kinetic monitoring of the reaction progress is crucial for optimizing these parameters to maximize the yield of the desired product while minimizing the formation of impurities.
Table of Reaction Parameters and Kinetic Data for Asymmetric Transfer Hydrogenation of a Model Imine
| Parameter | Value/Observation |
| Catalyst | Rh-diamine complex |
| Hydrogen Donor | Formic Acid |
| Effect of Substrate Concentration | Complex, can influence salt formation |
| Effect of Catalyst Concentration | Generally first-order in catalyst |
| Effect of Base (e.g., Et3N) | Meters formic acid into the catalytic cycle |
| Resting State of Catalyst | Proposed to be the Rh-hydride species |
This table is based on kinetic studies of analogous asymmetric transfer hydrogenation reactions and serves as an illustrative example of the types of parameters investigated.
Computational and Theoretical Studies on S 3 4 Fluorobenzyl Morpholine
Molecular Modeling and Geometry Optimization
Molecular modeling of (S)-3-(4-fluorobenzyl)morpholine begins with constructing its 3D structure. The primary goal of geometry optimization is to find the most stable arrangement of atoms in the molecule, which corresponds to a minimum on the potential energy surface. This process is fundamental for all subsequent computational analyses.
Initial 3D coordinates of the molecule are generated and then subjected to energy minimization using various computational methods. The resulting optimized geometry provides key structural parameters.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (morpholine) | 1.46 | ||
| C-O (morpholine) | 1.43 | ||
| C-C (benzyl) | 1.52 | ||
| C-F | 1.35 | ||
| C-N-C (morpholine) | 112.0 | ||
| C-O-C (morpholine) | 111.5 | ||
| N-C-C (benzyl) | 110.5 | ||
| C-C-C (aromatic) | 120.0 |
Note: The values in this table are representative and derived from typical parameters for similar molecular fragments.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. dtic.mil For this compound, DFT calculations provide insights into its reactivity, stability, and spectroscopic characteristics. These calculations typically employ a basis set, such as 6-311G*, to describe the atomic orbitals. dtic.mil
Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.
Table 2: Calculated Electronic Properties of this compound using DFT
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 6.60 |
| Ionization Potential | 6.85 |
Note: These values are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.
Conformational Analysis and Energy Landscapes
The flexibility of the morpholine (B109124) ring and the rotatable bond connecting the benzyl (B1604629) group allow this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. physchemres.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.
Theoretical Spectroscopic Data Prediction and Validation
Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation of the computational model. For this compound, theoretical IR, NMR, and UV-Vis spectra can be calculated.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the vibrational frequencies obtained through DFT calculations. These predicted spectra can help in the assignment of experimental IR bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for interpreting experimental NMR data. The presence of the fluorine atom would lead to characteristic C-F couplings in the ¹³C NMR spectrum. acs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
In Silico Approaches for Scaffold Modification and Structure-Property Correlation
In silico methods are crucial for guiding the design of new molecules with improved properties. By systematically modifying the this compound scaffold, it is possible to establish structure-property relationships. e3s-conferences.org
For instance, substitutions at different positions of the morpholine or the phenyl ring can be computationally explored. e3s-conferences.org The introduction of different alkyl or aryl groups can influence the molecule's electronic properties, stability, and potential interactions with biological targets. e3s-conferences.orgnih.gov DFT calculations can be used to assess how these modifications affect the HOMO-LUMO gap, dipole moment, and electrostatic potential, providing insights into the altered reactivity and intermolecular interactions. Such studies have shown that introducing alkyl substitutions at the C-3 position of the morpholine ring can enhance certain biological activities. e3s-conferences.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
Future Research Directions and Unexplored Avenues for S 3 4 Fluorobenzyl Morpholine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of chiral morpholines, particularly those with specific substitutions, is an area ripe for innovation. While traditional methods often rely on multi-step processes that may use hazardous reagents, future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.
Recent advancements in "green" chemistry offer promising avenues. For instance, a one- or two-step, redox-neutral protocol using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been reported for the conversion of 1,2-amino alcohols to a variety of substituted morpholines. chemrxiv.orgnih.govchemrxiv.org This approach avoids the use of heavy metal reducing agents often found in traditional methods, such as those involving chloroacetyl chloride, thereby reducing waste and improving safety. chemrxiv.org Adopting such a strategy for the synthesis of (S)-3-(4-fluorobenzyl)morpholine, starting from the corresponding chiral amino alcohol, (S)-2-amino-3-(4-fluorophenyl)propan-1-ol, could represent a significant improvement in sustainability.
Another key area for development is asymmetric catalysis. The transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholine precursors is a powerful method for establishing the stereochemistry of the morpholine (B109124) ring with high efficiency and enantioselectivity. semanticscholar.orgnih.govresearchgate.net Research into rhodium complexes with chiral bisphosphine ligands, for example, has yielded a variety of 2-substituted chiral morpholines in excellent yields and up to 99% enantiomeric excess (ee). nih.govrsc.org Applying this "after cyclization" strategy could provide a highly efficient and scalable route to this compound.
Future work should aim to combine these approaches, developing a catalytic, asymmetric, and sustainable synthesis that minimizes steps and environmental impact.
| Methodology | Key Features | Potential Starting Material | Advantages for this compound Synthesis |
|---|---|---|---|
| Traditional Annulation | Multi-step; often uses chloroacetyl chloride followed by reduction. chemrxiv.org | (S)-2-amino-3-(4-fluorophenyl)propan-1-ol | Established but less efficient and sustainable. |
| Green Synthesis via Ethylene Sulfate | One or two-step, redox-neutral, uses inexpensive reagents. chemrxiv.orgnih.gov | (S)-2-amino-3-(4-fluorophenyl)propan-1-ol | High yield, improved safety, reduced waste, environmentally friendly. chemrxiv.org |
| Asymmetric Hydrogenation | Catalytic, high enantioselectivity (up to 99% ee). nih.gov | N-protected 5-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-oxazine | High atom economy, direct control of stereochemistry, scalable. semanticscholar.orgresearchgate.net |
Application of Advanced Spectroscopic and Structural Characterization Techniques
While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for structural confirmation, future research should employ more advanced methods to gain deeper insights into the three-dimensional structure and subtle stereoelectronic properties of this compound.
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state conformation of a chiral molecule. mdpi.com Obtaining a high-quality crystal of this compound or a suitable derivative would provide unequivocal proof of its stereochemistry and detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This data is invaluable for understanding its physical properties and for computational modeling. mdpi.com
For in-solution studies, advanced chiral spectroscopic techniques are particularly relevant. Raman Optical Activity (ROA) spectroscopy measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. rsc.org This technique is exceptionally sensitive to molecular chirality and can provide a detailed "fingerprint" of the molecule's stereochemical structure in solution. rsc.org Correlating experimental ROA spectra with quantum chemical predictions can provide a high level of confidence in the assignment of the absolute configuration. rsc.org
| Technique | Information Gained | Future Application for this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction | Absolute configuration, solid-state conformation, intermolecular packing. mdpi.com | Unambiguous determination of the (S)-configuration and preferred solid-state structure. |
| Raman Optical Activity (ROA) | Detailed vibrational chirality, solution-phase conformation. rsc.org | Confirming absolute configuration in solution and studying conformational dynamics. |
| Vibrational Circular Dichroism (VCD) | Stereochemical information from differential absorption of polarized IR light. | Complementary to ROA for confirming solution-state structure and configuration. |
| 2D NMR (NOESY, ROESY) | Through-space proton-proton correlations, relative stereochemistry. nih.gov | Elucidating the preferred solution-phase conformation and orientation of the 4-fluorobenzyl group. |
Expansion of Applications as a Chiral Synthon in Complex Chemical Synthesis
Chiral morpholines are valuable building blocks, or synthons, for the construction of more complex, enantiomerically pure molecules such as amino acids, amino alcohols, and natural products. researchgate.net The this compound scaffold is well-suited for this purpose, offering a pre-defined stereocenter and multiple points for further functionalization.
Future research should explore the use of this compound as a versatile intermediate. For example, the morpholine nitrogen can be readily acylated, alkylated, or used in coupling reactions to introduce new substituents. The benzyl (B1604629) group itself could be further functionalized on the aromatic ring. More significantly, the chiral morpholine unit can act as a chiral auxiliary to direct the stereochemistry of subsequent reactions before being cleaved or modified.
One promising avenue is its use in the synthesis of complex heterocyclic systems. The inherent chirality of the this compound backbone can be leveraged to create novel scaffolds for drug discovery. For example, it could serve as a starting point for diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate a wide range of structurally diverse molecules for biological screening. researchgate.net By applying a series of reactions to the morpholine core, a library of unique compounds can be built, each retaining the original chiral information from the this compound starting material. nih.govnih.gov
| Potential Synthetic Target Class | Role of this compound | Rationale |
|---|---|---|
| Enantiopure β-Amino Alcohols | Chiral source and scaffold. | Ring-opening of the morpholine can yield chiral amino alcohol derivatives. researchgate.net |
| Substituted Piperazines | Chiral precursor. | Ring transformation strategies could convert the morpholine to other important heterocycles. |
| Complex Bioactive Molecules | Chiral building block. researchgate.net | Incorporation of the scaffold into larger molecules to improve properties like solubility and metabolic stability. acs.org |
| Diversity-Oriented Synthesis Libraries | Core scaffold. researchgate.net | Systematic functionalization to create a diverse collection of novel chiral compounds for screening. nih.gov |
Integration of Advanced Computational Predictions with Experimental Validation in Synthesis and Characterization
The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. nih.gov For this compound, this integration can accelerate progress in synthesis, characterization, and application.
In Synthesis: Computational modeling, particularly using Density Functional Theory (DFT), can be used to predict reaction pathways, transition state energies, and potential byproducts for novel synthetic routes. mit.edu This allows researchers to screen potential catalysts and reaction conditions in silico before committing to resource-intensive lab experiments, thereby guiding the development of more efficient syntheses. mit.edunih.gov For example, modeling the asymmetric hydrogenation of a dehydromorpholine precursor could help identify the optimal chiral ligand for achieving the highest enantioselectivity.
In Characterization: Computational methods are essential for interpreting advanced spectroscopic data. DFT calculations can predict NMR chemical shifts, IR and Raman vibrational frequencies, and ROA spectra with high accuracy. nih.gov By comparing these calculated spectra with experimental data, researchers can confidently assign the structure and absolute configuration of the synthesized molecule. nih.govresearchgate.net This is particularly valuable when X-ray quality crystals cannot be obtained.
In Application Design: Molecular docking and molecular dynamics (MD) simulations can predict how this compound and its derivatives might interact with biological targets like enzymes or receptors. mdpi.com These computational studies can identify potential binding modes and guide the design of new, more potent bioactive molecules based on this scaffold, which can then be synthesized and tested experimentally. mdpi.comresearchgate.net This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery. nih.govnih.gov
| Research Area | Computational Tool | Objective | Experimental Validation |
|---|---|---|---|
| Synthesis Design | DFT (Transition State Modeling) | Predict reaction feasibility, selectivity, and identify optimal catalysts. mit.edu | Performing the optimized reaction and analyzing yield and enantioselectivity (e.g., by HPLC). |
| Structural Characterization | DFT/ab initio Calculations | Predict NMR, IR, and ROA/VCD spectra. nih.gov | Acquisition of experimental spectra and comparison to theoretical predictions. |
| Bioactivity Prediction | Molecular Docking & MD Simulations | Identify potential biological targets and predict binding affinity/mode. mdpi.com | In vitro biological assays (e.g., enzyme inhibition, receptor binding). |
Q & A
What are the established synthetic routes for (S)-3-(4-fluorobenzyl)morpholine, and what are their respective yields and challenges?
Basic Research Question
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and reduction. For example, a method analogous to the synthesis of N-Carbobenzoxy-3-fluoro-4-morpholinylaniline ( ) uses 3,4-difluoronitrobenzene and morpholine via substitution, reduction, and protective group strategies, achieving a total yield of 73%. Challenges include maintaining stereochemical integrity during substitution steps and optimizing reaction conditions to minimize side products. Catalytic hydrogenation or chiral resolution may enhance enantiomeric purity .
How can researchers optimize the enantiomeric purity of this compound during synthesis?
Advanced Research Question
Enantiomeric purity is critical for pharmacological studies. Techniques such as chiral chromatography (e.g., using Chiralcel® columns) or kinetic resolution with enantioselective catalysts can isolate the (S)-enantiomer. For instance, Mosapride citrate synthesis () employs stereospecific intermediates, suggesting that asymmetric synthesis or enzymatic resolution could be adapted. X-ray crystallography (as in ) confirms stereochemistry post-synthesis, while circular dichroism (CD) spectroscopy monitors purity during reaction progression .
What spectroscopic and analytical methods are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR identify structural features (e.g., fluorobenzyl and morpholine moieties).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (CHFNO; ).
- X-ray Crystallography: Resolves stereochemistry and crystal packing (e.g., 4-(4-nitrobenzyl)morpholine in ).
- Infrared (IR) Spectroscopy: Validates functional groups like morpholine’s C-O-C stretch .
How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require rigorous experimental replication and meta-analysis. For example, a study on sulfonamide derivatives ( ) highlights the importance of standardized assay conditions (e.g., cell lines, concentration ranges). Dose-response curves and structural analogs (e.g., modifying the fluorobenzyl group) can isolate activity drivers. Computational docking studies (e.g., using AutoDock Vina) may predict target interactions and explain variability .
What are the key considerations in designing stability studies for this compound under varying conditions?
Basic Research Question
Stability studies should assess:
- Temperature: Accelerated degradation tests at 40°C–60°C (per ICH guidelines).
- pH: Solubility and degradation in buffered solutions (e.g., PBS, pH 1.2–7.4).
- Light Sensitivity: UV-Vis spectroscopy monitors photodegradation ( ’s safety data recommends light-protected storage).
- Oxidative Stability: Use antioxidants (e.g., BHT) to evaluate radical-mediated degradation .
What computational approaches predict the interaction of this compound with biological targets?
Advanced Research Question
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations model binding affinities. For example, docking studies with proteins like the "Macrophage Infectivity Potentiation" target ( ) can identify key hydrogen bonds or hydrophobic interactions. Density Functional Theory (DFT) optimizes the compound’s geometry, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., fluorine position) with activity .
How do structural modifications to the morpholine ring influence the physicochemical properties of this compound?
Advanced Research Question
Modifications such as replacing oxygen with sulfur (thiomorpholine, ) alter lipophilicity (logP) and hydrogen-bonding capacity. Substituents on the morpholine nitrogen (e.g., benzyl vs. dodecyl groups, ) impact solubility and membrane permeability. Computational tools like MarvinSketch predict logP and pKa, while experimental validation via HPLC logD measurements refines these models .
What strategies mitigate racemization during the synthesis of this compound?
Advanced Research Question
Racemization is minimized by:
- Low-Temperature Reactions: Reducing thermal energy that promotes stereochemical scrambling.
- Chiral Auxiliaries: Temporarily binding to the stereocenter during synthesis (e.g., Evans oxazolidinones).
- Enzymatic Catalysis: Lipases or esterases for stereoselective transformations (e.g., ’s reduction step).
- In-line Monitoring: CD or polarimetry tracks enantiomeric excess (ee) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
